molecular formula C20H18N4O2 B2851000 N-(2-(([2,3'-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide CAS No. 2034435-88-4

N-(2-(([2,3'-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide

Cat. No. B2851000
CAS RN: 2034435-88-4
M. Wt: 346.39
InChI Key: VAQHGXONPSWCIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-(([2,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide” is a benzamide derivative. Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals .


Molecular Structure Analysis

The amide group in benzamides is planar - the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lie in the same plane . The C−N bond distance of 1.34Å is intermediate between the typical single bond C−N distance of 1.47 Å and the double bond C=N distance of 1.24Å .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions. For instance, they can be synthesized through direct condensation of carboxylic acids and amines .


Physical And Chemical Properties Analysis

Benzamides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .

Scientific Research Applications

Coordination Chemistry

The bipyridine moiety of the compound serves as a bidentate ligand, which can form stable complexes with metal ions. This property is utilized in the synthesis of coordination compounds that have applications ranging from catalysis to materials science .

Supramolecular Chemistry

Due to its ability to form strong chelates with metals, this compound can be used to construct supramolecular structures. These structures are of interest for their potential uses in molecular recognition and self-assembly processes .

Analytical Chemistry

The metal complexes formed by this compound can be used as analytical reagents. Their selective binding to certain metal ions makes them suitable for use in sensors and assays to detect the presence of these ions in various samples .

Medicinal Chemistry

Benzamide derivatives are known for their bioactivity. This particular compound, with its bipyridine and benzamide components, could be explored for its potential therapeutic applications, including as enzyme inhibitors or receptor modulators .

Material Science

The optical and electronic properties of bipyridine complexes can be harnessed in the development of new materials. These materials could have applications in light-emitting diodes, solar cells, and other electronic devices .

Organic Synthesis

The compound can act as a precursor for the synthesis of more complex bipyridine derivatives. These derivatives are valuable intermediates in organic synthesis, leading to the production of various pharmaceuticals and fine chemicals .

Antioxidant and Antibacterial Research

Research into benzamide derivatives has shown that they can possess antioxidant and antibacterial properties. This compound could be investigated for its potential use in protecting against oxidative stress and bacterial infections .

Environmental Chemistry

The chelating ability of this compound could be applied to environmental remediation. It could be used to remove toxic metals from wastewater or to develop methods for the detection of environmental pollutants .

Safety and Hazards

Benzamide is classified as harmful if swallowed and suspected of causing genetic defects .

Future Directions

While specific future directions for your compound are not available, research into benzamide derivatives continues to be an active area of study. For instance, the synthesis of 4-Amino-N-[2(diethylamino)ethyl]benzamide has been reported, with the compound showing promising antibacterial activity .

properties

IUPAC Name

N-[2-oxo-2-[(6-pyridin-3-ylpyridin-3-yl)methylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-19(14-24-20(26)16-5-2-1-3-6-16)23-12-15-8-9-18(22-11-15)17-7-4-10-21-13-17/h1-11,13H,12,14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQHGXONPSWCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.